3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Overview
Description
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves the use of electrophilic trifluoromethylating reagents. One common method is the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using a sulfonium ylide-based reagent. This reaction occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of efficient and environmentally benign methods, such as microwave-assisted synthesis, is also explored to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents:
Sodium Methoxide: Utilized in substitution reactions to form methoxy derivatives.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the trifluoromethyl group.
3-Methoxy-2-trifluoromethylimidazo[1,2-a]pyridine: A derivative formed through substitution reactions.
Uniqueness
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJOXSOSBQZWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2F)C(F)(F)F)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648269 | |
Record name | 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116671-72-8 | |
Record name | 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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